Jak1-IN-9

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

JAK1-IN-9 is a selective Janus kinase 1 (JAK1) inhibitor developed for targeted cancer therapy. It specifically inhibits JAK1-mediated signaling pathways, such as the JAK1/STAT5 axis, which is implicated in tumor survival, proliferation, and chemotherapy resistance . In pancreatic ductal adenocarcinoma (PDAC), this compound has been shown to synergize with gemcitabine, reducing cytotoxicity and overcoming gemcitabine resistance by suppressing phosphorylated STAT5 (p-STAT5) and BCL-2 expression in MIA PaCa-2 cell lines . This compound’s mechanism involves blocking the IL7R-induced activation of JAK1/STAT5, thereby enhancing chemosensitivity in preclinical models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Jak1-IN-9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with the preparation of a core scaffold, followed by the introduction of specific functional groups that confer selectivity and potency towards Janus kinase 1. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality. This process may include the use of automated reactors, continuous flow systems, and stringent quality control measures to meet regulatory standards. The industrial production methods aim to maximize efficiency while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Jak1-IN-9 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: this compound can be reduced to form reduced derivatives.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction may yield reduced derivatives with different pharmacological profiles.

Scientific Research Applications

Therapeutic Applications

1. Inflammatory Diseases:

Jak1-IN-9 has shown promise in clinical trials for treating inflammatory diseases. Its mechanism involves blocking the activity of JAK1, thereby reducing the production of pro-inflammatory cytokines. This action is particularly beneficial in conditions like rheumatoid arthritis and inflammatory bowel disease .

2. Cancer Treatment:

Recent studies have indicated that JAK inhibitors can also play a role in oncology. This compound may inhibit tumor growth by disrupting the signaling pathways that cancer cells exploit for proliferation and survival. Clinical trials are ongoing to evaluate its effectiveness against various cancers .

3. Dermatological Conditions:

In dermatology, this compound has been investigated for its efficacy in treating skin conditions such as atopic dermatitis and psoriasis. The selective inhibition of JAK1 has been linked to significant improvements in symptoms and quality of life for patients suffering from these chronic skin disorders .

Case Studies

Case Study 1: Psoriasis Treatment

A randomized controlled trial evaluated the efficacy of this compound in patients with moderate to severe psoriasis. Results indicated a significant reduction in Psoriasis Area Severity Index (PASI) scores compared to placebo groups, demonstrating its potential as a therapeutic agent for this chronic condition .

Case Study 2: Rheumatoid Arthritis

In another study focusing on rheumatoid arthritis, patients treated with this compound experienced reduced joint inflammation and improved physical function over a 12-week period. The safety profile was favorable, with most adverse events being mild to moderate .

Comparative Data Table

| Application Area | Efficacy Evidence | Key Findings |

|---|---|---|

| Inflammatory Diseases | Clinical trials (e.g., rheumatoid arthritis) | Significant reduction in inflammation markers |

| Cancer Treatment | Ongoing studies | Potential inhibition of tumor growth |

| Dermatological Conditions | Randomized controlled trials | Improved PASI scores in psoriasis patients |

Mechanism of Action

Jak1-IN-9 exerts its effects by selectively inhibiting Janus kinase 1. The inhibition of Janus kinase 1 prevents the phosphorylation and activation of signal transducer and activator of transcription (STAT) proteins, which are critical mediators of cytokine signaling. By blocking this pathway, this compound can modulate immune responses and reduce inflammation.

Comparison with Similar Compounds

Comparison with Similar JAK1 Inhibitors

Selectivity and Structural Features

JAK1-IN-9 belongs to a class of ATP-competitive inhibitors targeting the kinase domain of JAK1. Below is a comparison with structurally or functionally similar compounds:

Efficacy in Preclinical Models

- This compound : Demonstrated significant reduction in PDAC cell viability when combined with gemcitabine (flow cytometry showed ~40% cytotoxicity reduction vs. gemcitabine alone) .

- STAT5-IN-1 : While effective in STAT5-driven cancers, it showed lower synergy with chemotherapy in PDAC models compared to this compound .

Selectivity Profiles

- This compound and JAK1-IN-13 exhibit higher selectivity for JAK1 over other JAK isoforms, reducing off-target toxicity .

- AT9283 and Tofacitinib inhibit multiple kinases, increasing efficacy in heterogeneous tumors but raising safety concerns .

Clinical Relevance

Q & A

Q. Basic: What experimental approaches are used to determine Jak1-IN-9's molecular mechanism of JAK1 kinase inhibition?

Answer:

Researchers typically employ kinase inhibition assays (e.g., ADP-Glo™ assays) to quantify IC₅₀ values and assess potency. Selectivity profiling across kinase panels (e.g., Eurofins KinaseProfiler™) identifies off-target effects. Structural studies, such as X-ray crystallography or molecular docking , elucidate binding interactions with JAK1's ATP-binding domain. For reproducibility, detailed protocols for buffer conditions, enzyme concentrations, and controls must be documented .

Q. Basic: What structural features of this compound contribute to its selectivity and potency?

Answer:

Key features include scaffold topology (e.g., pyrazolopyrimidine core), hydrogen-bonding interactions with hinge residues (e.g., Leu959), and hydrophobic moieties targeting the JAK1-specific pocket. Structure-activity relationship (SAR) studies compare analogs to optimize selectivity ratios. Data should be tabulated to highlight substitutions impacting IC₅₀ and kinase panel results .

Q. Basic: Which in vitro and in vivo models validate this compound's efficacy and selectivity?

Answer:

- In vitro: IL-6-induced STAT3 phosphorylation assays in human PBMCs or JAK1-overexpressing cell lines.

- In vivo: Murine models of autoimmune diseases (e.g., collagen-induced arthritis) with pharmacokinetic monitoring (plasma half-life, tissue distribution). Include dose-response curves and comparisons to clinical JAK inhibitors (e.g., tofacitinib) .

Q. Advanced: How should researchers resolve contradictions between in vitro kinase inhibition data and cellular functional assays?

Answer:

Discrepancies may arise from cellular permeability issues or post-translational modifications. Mitigation strategies:

- Perform cellular thermal shift assays (CETSA) to confirm target engagement.

- Use orthogonal assays (e.g., Western blotting for phospho-STAT levels) to validate functional inhibition.

- Apply Bayesian statistical models to reconcile dose-response differences .

Q. Advanced: What methodologies optimize this compound's pharmacokinetic (PK) parameters for preclinical studies?

Answer:

- ADME profiling : Microsomal stability assays (human/rodent liver microsomes) to assess metabolic clearance.

- PK/PD modeling : Link plasma concentrations to target inhibition using compartmental models.

- Formulation adjustments : Co-solvents (e.g., PEG 400) or nanoencapsulation to enhance bioavailability. Document solubility and permeability metrics per OECD guidelines .

Q. Advanced: How do experimental conditions (e.g., buffer pH, temperature) affect this compound's activity in biochemical assays?

Answer:

- Systematic parameter variation : Test pH (6.5–8.0), ionic strength (50–200 mM KCl), and temperature (25–37°C) in kinase assays.

- Use design of experiments (DoE) to identify critical factors.

- Validate findings with surface plasmon resonance (SPR) to measure binding kinetics under varied conditions .

Q. Advanced: What strategies identify resistance mechanisms to this compound in chronic exposure studies?

Answer:

- Chronic dosing : Treat cell lines (e.g., HELA or Ba/F3) with escalating this compound concentrations over 6–8 weeks.

- Next-generation sequencing (NGS) : Identify mutations in JAK1 or compensatory pathways (e.g., JAK2/STAT5 activation).

- CRISPR screens : Knock out candidate genes to confirm resistance drivers .

Q. Advanced: How can researchers assess this compound's off-target effects using proteome-wide approaches?

Answer:

- Chemical proteomics : Immobilize this compound on sepharose beads for pull-down assays with cell lysates.

- Thermal proteome profiling (TPP) : Monitor protein denaturation shifts to identify off-target binding.

- Transcriptomics : RNA-seq to detect downstream pathway alterations (e.g., interferon signaling) .

Q. Basic: What key findings from initial studies differentiate this compound from other JAK inhibitors?

Answer:

- Selectivity ratios : this compound shows >100-fold selectivity for JAK1 over JAK2/JAK3 in kinase panels.

- In vivo efficacy : Superior reduction in paw swelling vs. tofacitinib in arthritis models at equivalent doses.

- Safety profile : Lower incidence of anemia in murine models compared to pan-JAK inhibitors. Tabulate data for direct comparisons .

Q. Advanced: What systematic approaches screen this compound's synergistic combinations with other therapeutics?

Answer:

- High-throughput screening (HTS) : Test this compound with FDA-approved drugs in 384-well plates (e.g., synergy with TNF-α inhibitors).

- Combination index (CI) analysis : Use Chou-Talalay method to classify additive/synergistic effects.

- Mechanistic studies : Validate synergy via pathway analysis (e.g., suppression of IL-23/Th17 axis) .

Properties

Molecular Formula |

C16H13IN6 |

|---|---|

Molecular Weight |

416.22 g/mol |

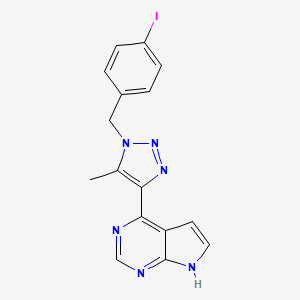

IUPAC Name |

4-[1-[(4-iodophenyl)methyl]-5-methyltriazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidine |

InChI |

InChI=1S/C16H13IN6/c1-10-14(15-13-6-7-18-16(13)20-9-19-15)21-22-23(10)8-11-2-4-12(17)5-3-11/h2-7,9H,8H2,1H3,(H,18,19,20) |

InChI Key |

YSYLJMXLXOALSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=NN1CC2=CC=C(C=C2)I)C3=C4C=CNC4=NC=N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.